molecular formula C9H12N2O3 B13042691 (3S)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid

(3S)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid

Cat. No.: B13042691
M. Wt: 196.20 g/mol
InChI Key: BLXLAJVRCVQNJA-LURJTMIESA-N
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Description

(3S)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid is a chiral amino acid derivative featuring a pyridine ring substituted with a methoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-methoxypyridine.

    Functional Group Introduction: The pyridine ring is functionalized to introduce the amino and propanoic acid groups. This can be achieved through a series of reactions, including nitration, reduction, and subsequent amination.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (3S) enantiomer. This can be done using chiral chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-hydroxypyridine derivatives.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of this compound, which can be further utilized in various synthetic applications.

Scientific Research Applications

(3S)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    3-amino-3-(3-hydroxypyridin-2-yl)propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-amino-3-(3-chloropyridin-2-yl)propanoic acid: Similar structure but with a chlorine atom instead of a methoxy group.

    3-amino-3-(3-methylpyridin-2-yl)propanoic acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

(3S)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The chiral center also adds to its uniqueness, as the (3S) enantiomer may exhibit different properties compared to the (3R) enantiomer.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

(3S)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid

InChI

InChI=1S/C9H12N2O3/c1-14-7-3-2-4-11-9(7)6(10)5-8(12)13/h2-4,6H,5,10H2,1H3,(H,12,13)/t6-/m0/s1

InChI Key

BLXLAJVRCVQNJA-LURJTMIESA-N

Isomeric SMILES

COC1=C(N=CC=C1)[C@H](CC(=O)O)N

Canonical SMILES

COC1=C(N=CC=C1)C(CC(=O)O)N

Origin of Product

United States

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